Methyl 2-aminoquinoline-4-carboxylate
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Overview
Description
Methyl 2-aminoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an amino group at the 2-position and a carboxylate ester at the 4-position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoquinoline-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the use of Zn(OTf)2 as a catalyst under microwave irradiation, which is effective for synthesizing quinoline derivatives . Additionally, green chemistry approaches such as using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis have been explored .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. For instance, the use of heterogeneous and reusable catalysts like NaHSO4·SiO2 has been reported for the synthesis of trisubstituted quinoline derivatives . These methods are operationally simple and environmentally benign, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amino alcohols, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-aminoquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-aminoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it can inhibit enzymes or interfere with DNA replication in pathogens. The compound’s quinoline core allows it to intercalate with DNA, disrupting the normal function of the genetic material . Additionally, its amino and carboxylate groups enable it to form hydrogen bonds and electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-aminoquinoline-4-carboxylate include:
2-methylquinoline: Known for its biological activities and synthesized using the Doebner–von Miller reaction.
Quinoline-2-carboxylate derivatives: Synthesized via Cu(OTf)2-catalyzed reactions.
2,4,6-trisubstituted quinoline derivatives: Produced using NaHSO4·SiO2 as a catalyst.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylate ester groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
5471-28-3 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-aminoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) |
InChI Key |
UOLQJDYEMFOZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
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